Lead(2+);diphosphate

Description

Nomenclature and Stoichiometric Considerations of Lead Phosphates (Pb₃(PO₄)₂ and Pb₂(P₂O₇))

Lead phosphates are a group of inorganic compounds composed of lead and phosphate (B84403) ions. The two most prominent members are lead orthophosphate and lead pyrophosphate, which differ in their stoichiometric ratios and the nature of the phosphate anion.

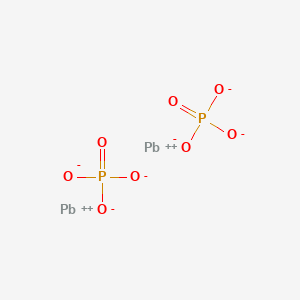

Lead orthophosphate, with the chemical formula Pb₃(PO₄)₂, consists of three lead cations (Pb²⁺) for every two orthophosphate anions (PO₄³⁻). youtube.comyoutube.com The orthophosphate anion is the simplest of the phosphate ions. In contrast, Lead(2+);diphosphate (B83284), or lead pyrophosphate, has the chemical formula Pb₂(P₂O₇). researchgate.netepa.gov It contains two lead cations for every one diphosphate (or pyrophosphate) anion (P₂O₇⁴⁻). The pyrophosphate anion is formed by the condensation of two orthophosphate units.

The IUPAC name for Pb₂(P₂O₇) is lead(2+);diphosphate. nih.gov It is also referred to as lead pyrophosphate. researchgate.netresearchgate.net Similarly, Pb₃(PO₄)₂ is formally named lead(II) phosphate or trilead diphosphate. wikipedia.orgamericanelements.com

| Compound Name | Chemical Formula | Cation | Anion | Stoichiometric Ratio (Cation:Anion) |

|---|---|---|---|---|

| This compound / Lead Pyrophosphate | Pb₂(P₂O₇) | Lead(2+) (Pb²⁺) | Diphosphate (P₂O₇⁴⁻) | 2:1 |

| Lead(II) phosphate / Lead Orthophosphate | Pb₃(PO₄)₂ | Lead(II) (Pb²⁺) | Orthophosphate (PO₄³⁻) | 3:2 |

Historical Trajectory of Lead Phosphate Research

The study of phosphorus and its compounds dates back to the 17th century. gutenberg.org The identification of phosphorus in animal bones and plants as phosphoric acid was a significant early discovery that highlighted its biological importance. gutenberg.org By the mid-19th century, the different forms of phosphoric acids, including ortho-, pyro-, and metaphosphoric acids, were beginning to be understood. gutenberg.org

Early research into lead phosphates was often part of the broader investigation into the properties and applications of lead compounds. For instance, lead phosphate was prepared as early as 1816. nih.gov However, much of the historical focus has been on lead orthophosphate due to its very low solubility and its relevance in various industrial and environmental contexts.

Specific research into lead pyrophosphate (this compound) gained traction later, driven by interest in its unique material properties. researchgate.net While lead orthophosphates were recognized for their role in lead immobilization, the potential for lead pyrophosphate to form and its specific characteristics remained a more specialized area of study.

Contemporary Significance of this compound in Materials Science and Environmental Applications

In recent years, this compound has attracted attention in materials science and environmental science for several key reasons.

Materials Science: Researchers are exploring the potential technological applications of lead pyrophosphate. researchgate.net One area of interest is in the development of novel materials with specific electronic or optical properties. For example, the substitution of lead ions with other cations, such as copper, in the lead phosphate apatite structure has been investigated for its potential to create materials with unique conductive properties. advancedsciencenews.com The synthesis of lead phosphate nanoparticles is another active area of research, with potential applications in biomedical and electronic fields. researchgate.net

Environmental Applications: The formation of lead phosphates is a key process in the remediation of lead-contaminated soils and water. The addition of phosphate can immobilize lead by forming highly insoluble lead phosphate minerals. clu-in.org While much of this research has focused on lead orthophosphates, the potential for lead pyrophosphate to form under certain conditions is an important consideration. For instance, studies have investigated the formation of lead pyrophosphate in drinking water systems where polyphosphates are used as corrosion inhibitors. researchgate.netepa.gov The presence of pyrophosphate can influence the mobility and bioavailability of lead in the environment. researchgate.net Research has also explored the dissolution of lead phosphate minerals in the presence of various ligands found in natural waters, which can impact the long-term stability of immobilized lead. acs.org

Overview of Research Methodologies and Key Findings

The investigation of this compound and related lead phosphates employs a variety of research methodologies drawn from chemistry, materials science, and environmental science.

Synthesis and Characterization:

Synthesis: Researchers have developed various methods to synthesize lead pyrophosphate, including solid-state reactions and microwave-assisted routes. researchgate.net Studies have also demonstrated the synthesis of lead pyrophosphate in aqueous solutions under conditions simulating those found in drinking water systems. researchgate.netepa.gov

Characterization: X-ray diffraction (XRD) is a primary technique used to identify the crystal structure of synthesized lead pyrophosphate and to distinguish it from other lead phosphate phases. researchgate.netresearchgate.netresearchgate.net Other characterization techniques include Fourier-transform infrared spectroscopy (FTIR) and scanning electron microscopy (SEM). researchgate.netresearchgate.net

Analytical and Modeling Studies:

Leaching and Dissolution Studies: These experiments are crucial for understanding the stability of lead phosphates in different environmental conditions. Researchers measure the concentration of lead released from the solid phase into solution over time. clu-in.orgacs.org

Spectroscopic and Microscopic Analysis: Techniques like X-ray absorption fine structure (XAFS) spectroscopy provide insights into the local atomic environment of lead in these compounds. acs.org

Geochemical Modeling: Computer models are used to predict the formation and stability of different lead phosphate species under various chemical conditions. acs.org

Key Research Findings:

Lead pyrophosphate can form in aqueous environments at ambient temperatures, suggesting its potential relevance in drinking water distribution systems. researchgate.netepa.gov

The presence of pyrophosphates can influence the leaching of lead from contaminated soils. researchgate.net

The solubility and dissolution of lead phosphate minerals can be affected by the presence of organic and inorganic ligands in water. acs.org

Doping lead phosphate apatite with other metals can significantly alter its electrical properties. advancedsciencenews.com

| Methodology | Purpose | Key Findings Enabled |

|---|---|---|

| X-ray Diffraction (XRD) | Crystal structure identification | Confirmation of lead pyrophosphate formation researchgate.netresearchgate.net |

| Microwave-Assisted Synthesis | Efficient compound preparation | Faster and cleaner synthesis of pure lead pyrophosphate researchgate.net |

| Aqueous Synthesis | Simulating environmental conditions | Formation of lead pyrophosphate in simulated drinking water researchgate.netepa.gov |

| Leaching Studies | Assessing stability and mobility | Understanding lead release from phosphate-treated soils clu-in.org |

Properties

CAS No. |

16040-38-3 |

|---|---|

Molecular Formula |

O8P2Pb2-2 |

Molecular Weight |

604 g/mol |

IUPAC Name |

lead(2+);diphosphate |

InChI |

InChI=1S/2H3O4P.2Pb/c2*1-5(2,3)4;;/h2*(H3,1,2,3,4);;/q;;2*+2/p-6 |

InChI Key |

OSBMTDKPCRHBCE-UHFFFAOYSA-H |

SMILES |

[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Pb+2].[Pb+2] |

Canonical SMILES |

[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Pb+2].[Pb+2] |

Related CAS |

15845-52-0 (lead(2+)-H3PO4[1:1]) 7446-27-7 (lead(2+)-H3PO4[2:3]) |

Origin of Product |

United States |

Synthesis and Fabrication Methodologies for Lead 2+ ;diphosphate Materials

Chemical Precipitation Routes

Chemical precipitation is a widely utilized technique for the synthesis of lead phosphate (B84403) compounds due to its relative simplicity and effectiveness. vito.be This method involves the reaction of soluble precursors in a solution to form an insoluble precipitate. vito.be By carefully controlling the reaction conditions, the properties of the resulting material can be tailored.

Conventional Precipitation for Bulk Synthesis

Conventional precipitation is a straightforward method for producing bulk quantities of lead(II) phosphate. This process typically involves reacting a soluble lead(II) salt, such as lead(II) nitrate (B79036) or lead(II) acetate (B1210297), with a phosphate source, like orthophosphoric acid or a soluble phosphate salt. wikipedia.orgresearchgate.net The reaction leads to the formation of an insoluble lead(II) phosphate precipitate, which can then be separated from the solution by filtration, washed, and dried. wikipedia.org

The stoichiometry of the reactants and the pH of the solution are critical parameters in determining the composition and purity of the final product. For instance, the reaction of lead(II) hydroxide (B78521) with orthophosphoric acid is a known method for preparing lead(II) phosphate. wikipedia.org While effective for producing large quantities, this method offers limited control over the particle size and morphology, often resulting in polydisperse powders. The performance of hydroxide precipitation for lead, however, may not be sufficient to meet stringent discharge limitations, with residual lead concentrations remaining around 17 mg/L. researchgate.net In contrast, carbonate precipitation has been shown to be more effective, reducing residual lead to as low as 0.12 to 0.22 mg/L at a pH range of 8-9. researchgate.net

Controlled Precipitation for Nanoparticle Generation (e.g., Lead(II) Orthophosphate Nanoparticles)

Controlled precipitation techniques are employed to synthesize lead phosphate nanoparticles with specific sizes and morphologies. These methods rely on the precise manipulation of reaction parameters to influence the nucleation and growth of the nanoparticles. A common approach involves the chemical precipitation of lead and orthophosphate in an aqueous solution under carefully managed conditions. nih.govtandfonline.com For example, stable suspensions of lead(II) orthophosphate nanoparticles, specifically hydroxypyromorphite, have been successfully synthesized through this route. nih.govtandfonline.com

The generation of these nanoparticles is of significant interest due to their potential mobility in aqueous environments. nih.govrsc.org Research has demonstrated the formation of hydroxypyromorphite nanoparticles with diameters less than 100 nm when an excess of orthophosphate relative to lead is present. nih.govrsc.org

Several key parameters have a significant impact on the size and morphology of the synthesized lead phosphate nanoparticles. These include pH, dissolved inorganic carbon (DIC), and the concentration of orthophosphate. nih.govrsc.org

pH: The pH of the solution plays a crucial role in the precipitation process and the resulting mineralogy. Studies have shown that lead-phosphate minerals can be precipitated over a pH range of 4.0 to 8.0. rsc.org At a pH of 6.0 and higher, lead(II) phosphate and hydroxypyromorphite are the predominant precipitates. rsc.org

Dissolved Inorganic Carbon (DIC): The concentration of DIC can influence the type of lead minerals that form. In the absence of phosphate, hydrocerussite may precipitate. nih.govrsc.org

Orthophosphate Concentration: The amount of orthophosphate is a critical factor. An excess of orthophosphate relative to the lead concentration is necessary to precipitate hydroxypyromorphite nanoparticles. nih.govrsc.org A minimum of 1.38 mg PO₄ per L is required to completely precipitate 5 mg of lead per L as pyromorphite (B1263725). nih.gov

Table 1: Influence of Reaction Parameters on Lead Phosphate Nanoparticle Properties

| Parameter | Effect on Particle Properties | Resulting Mineral Phase(s) | Reference |

|---|---|---|---|

| pH | Influences mineralogy and solubility. | Lead hydrogen phosphate (acidic pH), Lead(II) phosphate & Hydroxypyromorphite (pH ≥ 6.0). | rsc.org |

| Dissolved Inorganic Carbon (DIC) | Affects the type of lead mineral formed in the absence of phosphate. | Hydrocerussite (in the absence of phosphate). | nih.govrsc.org |

| Orthophosphate Concentration | A key determinant of the resulting mineral phase. | Hydroxypyromorphite (with excess phosphate), mixture with hydrocerussite (insufficient phosphate). | nih.govrsc.org |

The creation of stable aqueous suspensions of lead phosphate nanoparticles is essential for various research applications. A reproducible procedure has been developed to synthesize such suspensions. nih.govtandfonline.com This method involves the chemical precipitation of lead and orthophosphate in water at a controlled pH. nih.govtandfonline.com

A stable stock suspension of 5 mg/L lead-phosphate nanoparticles (hydroxypyromorphite) can be synthesized at a pH of 7.5 with 4.4 mg/L of soluble orthophosphate and 7 mg/L of dissolved inorganic carbon. nih.govtandfonline.com This stock suspension can be diluted to produce stable "challenge" water suspensions with lower concentrations, such as 0.10 mg/L of lead, without altering the nanoparticle size, structure, or solubility. nih.govtandfonline.com The resulting hexagonal hydroxypyromorphite nanoparticles have an average diameter of approximately 38 nm. tandfonline.com

Table 2: Synthesis Parameters for Stable Lead Phosphate Nanoparticle Suspension

| Parameter | Concentration / Value |

|---|---|

| Lead Concentration (stock) | 5 mg/L |

| pH | 7.5 |

| Soluble Orthophosphate | 4.4 mg/L |

| Dissolved Inorganic Carbon (DIC) | 7 mg C/L |

| Resulting Nanoparticle | Hydroxypyromorphite |

| Average Nanoparticle Diameter | 38 nm |

Data sourced from multiple studies. nih.govtandfonline.com

High-Temperature Synthesis Techniques

High-temperature methods are also employed for the synthesis of lead diphosphate (B83284) compounds, often resulting in highly crystalline materials. These techniques typically involve the reaction of solid-state precursors at elevated temperatures.

High-Temperature Solution Method for Lead Diphosphates

While the term "solution method" often implies a liquid phase, in the context of high-temperature synthesis of materials like lead diphosphate (pyrophosphate), it can refer to solid-state reactions where diffusion occurs at elevated temperatures. A solid-state reaction method has been developed for the synthesis of lead pyrophosphate (Pb₂P₂O₇). researchgate.net

This technique involves the reaction between lead carbonate (PbCO₃) and ammonium (B1175870) dihydrogen phosphate (NH₄H₂PO₄). The mixture of these solid precursors is heated in a platinum crucible at 600°C for several days, followed by an additional heating period at 700°C for several more days to ensure the completion of the reaction. researchgate.net This process yields crystalline lead pyrophosphate. researchgate.net Although this method does not require a solvent, it demonstrates that lead pyrophosphate can be formed without the need for elevated temperatures or microwave-assisted approaches that have been used by other researchers. researchgate.net

Solid-State Reactions

Solid-state synthesis is a conventional method for producing lead diphosphate (Pb₂P₂O₇). This technique involves the reaction of solid precursors at elevated temperatures to yield the desired crystalline product. A well-established method involves the reaction between lead carbonate (PbCO₃) and ammonium dihydrogen phosphate (NH₄H₂PO₄). researchgate.net The process requires heating the mixture in a platinum crucible at 600°C for three days, followed by an additional heating phase at 700°C for four days to ensure the reaction proceeds to completion and to obtain the desired phase of lead pyrophosphate. researchgate.net

The synthesis of other phosphate-based materials through solid-state reactions often involves mechanochemical activation, where precursors are mixed in a ball mill before heat treatment. This initial step can help in creating a more homogeneous mixture and can sometimes lower the required reaction temperature. acs.org For instance, in the synthesis of LiFePO₄, precursors are mechanically activated before being heated to temperatures around 700°C in an inert atmosphere. acs.org This approach, while not documented specifically for lead diphosphate in the provided sources, represents a common strategy in solid-state synthesis to control particle size and morphology. acs.org

Table 1: Parameters for Solid-State Synthesis of Lead Pyrophosphate (Pb₂P₂O₇)

| Precursor 1 | Precursor 2 | Initial Temperature | Duration | Final Temperature | Duration |

|---|

Biogenic Synthesis and Microbial Mediation in Lead Phosphate Formation

Microorganisms play a significant role in the biogeochemical cycling of lead, primarily through processes that lead to the formation of stable lead phosphate minerals. This biomineralization is a key mechanism for immobilizing lead in contaminated environments, reducing its bioavailability and toxicity.

Bacterial Phosphatase Enzymes and Insoluble Lead Phosphate Precipitation

Certain bacteria can precipitate insoluble lead phosphates through enzymatic activity. nih.gov These microorganisms produce enzymes called phosphatases, which hydrolyze organic phosphorus compounds, releasing inorganic phosphate ions (PO₄³⁻) into the local environment. nih.govfrontiersin.org Phosphatases are broadly classified as acidic, neutral, or alkaline based on the optimal pH for their activity. nih.gov

Bacteria such as Bacillus thuringiensis and Serratia sp. are known to produce significant amounts of extracellular phosphatases. nih.govnih.gov The process involves the following steps:

Bacteria release phosphatase enzymes into their surroundings. nih.gov

These enzymes break down organophosphorus compounds, increasing the concentration of soluble phosphate ions. frontiersin.org

The released phosphate ions react with available lead ions (Pb²⁺) in the solution.

This reaction leads to the precipitation of highly insoluble lead phosphate minerals, effectively immobilizing the lead.

This enzymatic process is so effective that it has been explored for the bio-precipitation of various heavy metals. nih.gov Studies have shown that the addition of phosphorus-solubilizing bacteria like Acinetobacter pittii to lead-contaminated soil can increase lead immobilization efficiency by up to 23%. researchgate.net

Table 2: Microorganisms and Enzymes in Lead Phosphate Precipitation

| Microorganism | Enzyme Produced | Role |

|---|---|---|

| Bacillus thuringiensis | Acidic and Alkaline Phosphatases | Releases phosphate from organic compounds, leading to metal precipitation. nih.gov |

| Serratia sp. | Acid Phosphatase | Solubilizes phosphate and produces organic acids, facilitating mineral formation. nih.gov |

Pyromorphite Formation via Microbial Processes

A specific and environmentally significant lead phosphate mineral formed through microbial activity is pyromorphite (Pb₅(PO₄)₃Cl). nih.govdundee.ac.uk Research has demonstrated the formation of pyromorphite within fungal biofilms growing on metallic lead surfaces, such as lead sheeting. dundee.ac.ukbohrium.com

A diverse fungal community, including species like Aureobasidium pullulans, Phoma macrostoma, and Penicillium sp., has been identified on such surfaces. nih.govdundee.ac.uk Many of these fungal isolates are tolerant to high lead concentrations and can mediate the formation of lead-containing secondary minerals. nih.govbohrium.com The formation of pyromorphite in these biofilms is a clear example of biomineralization, where mobile lead species are converted into a highly stable and insoluble form. nih.govdundee.ac.uk In one study, pyromorphite constituted approximately 50% by weight of the biofilm scrapings from a lead sheet. dundee.ac.ukbohrium.com The phosphorus source for this process in natural environments is often speculated to be from external inputs like bird feces. nih.govdundee.ac.uk This mycogenic formation of pyromorphite highlights the crucial role fungi can play in lead biogeochemistry and natural remediation processes. dundee.ac.uk

Production Methods and Scale-Up Considerations

Scaling up the production of lead diphosphate from laboratory synthesis to industrial-scale manufacturing presents several challenges. The solid-state reaction method, while effective at a lab scale, involves long reaction times at high temperatures, which can be energy-intensive and costly for large-scale production. researchgate.net

For industrial applications, continuous manufacturing processes are often favored over batch processes. Modular flow chemistry, for example, offers a safer and more efficient way to scale up the production of chemical compounds, including some phosphate monomers. rsc.org This approach allows for precise control over reaction conditions and can mitigate safety concerns associated with hazardous reagents or gas evolution. rsc.org While not specifically applied to lead diphosphate synthesis in the available literature, such continuous flow technologies represent a potential pathway for scaling up production.

Purification is another critical consideration in large-scale production. Methods like aqueous two-phase partitioning systems have been used for the scale-up and purification of other materials and could potentially be adapted for separating and purifying lead phosphate products. researchgate.net The ultimate goal of any scale-up process is to develop a reproducible and cost-effective method that yields a product with consistent quality, size, and morphology, tailored to its intended application.

Structural Elucidation and Crystallographic Analysis of Lead 2+ ;diphosphate Systems

Crystal Structures of Lead(II) Orthophosphate (Pb₃(PO₄)₂)

Lead(II) orthophosphate, Pb₃(PO₄)₂, is a well-studied lead phosphate (B84403) compound. Its crystal structure has been determined and refined using X-ray diffraction methods. Pure lead phosphate, Pb₃(PO₄)₂, exhibits a phase transition from a high-temperature trigonal (Rm) phase to a monoclinic (C2/c) low-temperature phase at approximately 180°C jkps.or.krresearchgate.net. The structure of the high-temperature phase is characterized by tetrahedral phosphate (PO₄) groups and lead atoms occupying specific cation sites. Lead atoms in Pb₃(PO₄)₂ can exhibit varying coordination numbers with oxygen atoms, typically ranging from eight to twelve, depending on their crystallographic site arizona.eduruhr-uni-bochum.de. For instance, in the paraelastic high-temperature phase, Pb(1) atoms are twelvefold coordinated, while Pb(2) sites are ten-coordinated arizona.edu. The structure can be described as interconnected chains of PO₄-Pb-Pb-Pb-PO₄ parallel to the threefold inversion axis arizona.edu. Studies on doped versions, such as barium-diluted lead phosphate, show that doping can influence the transition pressure and lead to the development of microdomains arizona.eduruhr-uni-bochum.deucl.ac.uk.

Crystal Structures of Lead(II) Diphosphate (B83284) (Pb₂(P₂O₇)) and Related Phases

Lead(II) diphosphate, Pb₂(P₂O₇), is a specific compound within the broader lead phosphate family. Its crystal structure has been determined, often revealing the presence of diphosphate (P₂O₇) anions. For example, lead pyrophosphate (Pb₂P₂O₇) crystallizes in the triclinic space group P with specific unit cell parameters: a = 6.914(2) Å, b = 6.966(2) Å, c = 12.751(4) Å, α = 96.82(3)°, β = 91.14(3)°, γ = 89.64(3)°, and a volume of 612.0(6) ų researchgate.net. The structure is characterized by diphosphate groups that form sheets, with Pb²⁺ ions coordinating to oxygen atoms. The lead ions in Pb₂P₂O₇ are typically eight- or nine-coordinated researchgate.net. Other related lead diphosphate phases, such as PbV₂(P₂O₇)₂, have also been synthesized and structurally characterized, often exhibiting isotypy with strontium or cadmium analogues acs.orgrsc.orgresearchgate.net. These structures can involve complex arrangements of metal-oxygen polyhedra and diphosphate anions, with variations in space group and unit cell dimensions depending on the specific cation composition. For instance, PbV₂(P₂O₇)₂ crystallizes in the P space group with unit cell parameters a = 4.804(1) Å, b = 7.113(1) Å, c = 7.898(2) Å, α = 89.78(1)°, β = 92.62(1)°, γ = 106.10(2)° rsc.org.

Structural Diversity and Polymorphism in Lead Phosphates

The lead phosphate system exhibits significant structural diversity, including polymorphism and the formation of solid solutions. Lead orthophosphate, Pb₃(PO₄)₂, is known to undergo a ferroelastic phase transition, leading to different structural modifications jkps.or.krresearchgate.netucl.ac.uk. Furthermore, lead phosphates can form solid solutions, such as those between hydroxypyromorphite (Pb₅(PO₄)₃OH) and hydroxyapatite (B223615) (Ca₅(PO₄)₃OH), where calcium can substitute for lead. This substitution alters the unit cell parameters and leads to variations in the X-ray diffraction patterns nih.govnih.gov. Other lead phosphate compounds, like lead hydrogen phosphate (PbHPO₄) and lead nitrate (B79036) phosphate (Pb₂(NO₃)(PO₄)), also exist and possess distinct structural characteristics and properties engj.org. The presence of different P-O groups, such as isolated PO₄ tetrahedra and P₂O₇ diphosphate dimers, within the same crystal structure, as seen in Pb₂Cd₃(PO₄)₂(P₂O₇), further contributes to the structural complexity of lead phosphates tku.edu.twresearchgate.net.

Advanced Diffraction Techniques for Atomic and Molecular Architecture Determination

Powder X-ray Diffraction (PXRD) for Phase Identification and Crystallite Size

Powder X-ray Diffraction (PXRD) is a fundamental technique for identifying crystalline phases within a sample and assessing crystallite size. By comparing experimental PXRD patterns to reference databases, the presence of specific lead phosphate phases can be confirmed acs.orgresearchgate.net. For instance, PXRD is used to identify lead phosphates in complex matrices like pipe scales, where patterns may align closely with known structures like hydroxypyromorphite, although variations due to solid solutions can complicate direct matching nih.govnih.gov. The broadening of diffraction peaks in PXRD patterns, as described by the Scherrer equation, allows for the estimation of crystallite size nih.govaip.org. Small crystallite sizes, often on the order of nanometers, can lead to peak broadening, making precise phase identification challenging in some cases nih.govacs.orgnih.gov. PXRD is also crucial for quantitative phase analysis, determining the relative proportions of different crystalline phases in a mixture researchgate.net.

Single Crystal X-ray Diffraction for Unit Cell Parameters and Coordination Environments

Single Crystal X-ray Diffraction (SCXRD) provides detailed information about the atomic arrangement, including precise unit cell parameters, space group symmetry, and coordination environments of atoms within the crystal lattice. SCXRD is indispensable for solving and refining the crystal structures of lead phosphates, yielding accurate unit cell dimensions and atomic coordinates researchgate.netrsc.orgmdpi.comrsc.orgrsc.org. For example, SCXRD studies have precisely determined the unit cell parameters and space group for various lead phosphates, such as Pb₃(PO₄)₂ mdpi.com and PbV₂(P₂O₇)₂ rsc.org. Furthermore, SCXRD allows for the detailed analysis of coordination polyhedra around lead cations, revealing their bonding interactions with oxygen atoms from phosphate or diphosphate groups, and thus elucidating the coordination environments arizona.eduresearchgate.netmdpi.commdpi.com. This technique is vital for understanding the structural basis of the properties observed in these materials.

Correlation Between Synthesis Parameters and Resultant Crystalline Phases

The crystalline phases obtained in lead phosphate synthesis are highly dependent on the synthesis parameters, including temperature, precursor choice, pH, and reaction time. For example, in gel crystallization methods, the Pb:P molar ratio significantly influences the resulting lead phosphate phases, with higher ratios favoring hydroxylpyromorphite and lower ratios promoting PbHPO₄ and amorphous phases engj.org. Similarly, pH plays a critical role, affecting crystal size and potentially the degree of crystallinity, as observed in the synthesis of lead phosphates where pH variations led to different crystal morphologies and peak broadening in PXRD patterns diva-portal.org. The synthesis of specific lead diphosphates, such as PbV₂(P₂O₇)₂, often involves multi-step heating processes at controlled temperatures to achieve the desired crystalline product acs.org. Understanding these correlations is essential for tailoring the synthesis to obtain specific lead phosphate polymorphs or compositions with desired properties.

Spectroscopic Characterization and Electronic Structure of Lead 2+ ;diphosphate

Vibrational Spectroscopy (FTIR, Raman) for Molecular Fingerprinting

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, serves as a powerful tool for identifying molecular functional groups and providing a unique "fingerprint" for chemical compounds. These techniques probe the vibrational modes of molecules, which are highly sensitive to their structure and bonding.

Analysis of Phosphate (B84403) and Diphosphate (B83284) Molecular Functional Groups

The diphosphate anion (P₂O₇⁴⁻) is characterized by specific vibrational modes arising from its P-O-P bridge and terminal P-O bonds. In lead(II) diphosphate, these modes are expected to be influenced by the presence of Pb²⁺ ions, potentially leading to shifts in peak positions or changes in peak intensities compared to alkali metal diphosphates.

Studies on related phosphate materials, such as lead phosphate minerals and glasses, reveal characteristic vibrational signatures. For instance, in the mineral phosphohedyphane (Ca₂Pb₃(PO₄)₃Cl), which contains phosphate tetrahedra, Raman spectroscopy identified a sharp band at approximately 975 cm⁻¹ assigned to the ν₁ symmetric stretching mode of the PO₄³⁻ group. Additionally, bands in the 1073-1226 cm⁻¹ range correspond to ν₃ antisymmetric stretching modes, and bands between 557 and 595 cm⁻¹ are attributed to ν₄ out-of-plane bending modes nih.gov. The presence of multiple bands in the bending regions suggests a reduction in the symmetry of the phosphate anion within the crystal structure nih.gov.

Table 1: Characteristic Vibrational Frequencies for Phosphate and Diphosphate Groups (cm⁻¹)

| Mode Type | Assignment | Frequency Range (cm⁻¹) | Reference |

| PO₄³⁻ ν₁ (Symmetric Stretch) | Phosphate symmetric stretch | ~975 | nih.gov |

| PO₄³⁻ ν₃ (Antisymmetric Stretch) | Phosphate antisymmetric stretch | 1073-1226 | nih.gov |

| PO₄³⁻ ν₄ (Bending) | Phosphate bending | 557-595 | nih.gov |

| P-O-P | Diphosphate bridge stretch | ~750 | unesp.br |

| PO₃ (Q² chain) | Diphosphate chain stretch | ~1150 | unesp.br |

| PO₃ (Q¹ group) | Diphosphate group stretch | ~1013 | unesp.br |

Electronic Spectroscopy (UV-Vis) and Optical Properties

Electronic spectroscopy, particularly UV-Visible (UV-Vis) absorption spectroscopy, probes electronic transitions within a material, providing insights into its optical properties and electronic band structure.

Determination of Electronic Band Gap Energies

The optical band gap (E<0xE1><0xB5><0x82>) represents the minimum energy required to excite an electron from the valence band to the conduction band. It is typically determined from UV-Vis absorption spectra by analyzing the absorption edge. For lead-containing compounds, absorption in the UV region is common, often attributed to charge transfer transitions involving Pb²⁺ ions and impurities like iron tandfonline.comresearchgate.netekb.eg.

In lead phosphate glasses, UV-Vis absorption spectra typically exhibit strong absorption in the ultraviolet region, with peaks observed around 230-275 nm, and sometimes extending to 340 nm or higher researchgate.netresearchgate.net. The precise position of the absorption edge can be influenced by factors such as the presence of dopants or variations in the glass network composition. For example, in Pb₂P₂O₇–Nb₂O₅ glasses, the absorption edge shifts to higher wavelengths with increasing niobium oxide content, indicating a decrease in the optical band gap unesp.br.

The calculation of optical band gap energies from UV-Vis data often involves plotting the absorption coefficient (α) as a function of photon energy (hν). For direct transitions, (αhν)² is plotted against hν, and for indirect transitions, (αhν)¹/² is plotted against hν. The band gap energy is then determined by extrapolating the linear portion of the curve to the x-axis unesp.brmdpi.com. Studies on related lead phosphate glasses have reported indirect band gap values ranging from approximately 1.90 eV to over 4 eV, depending on composition and irradiation effects ekb.egmdpi.com. For instance, undoped lead phosphate glass has shown band gaps in the range of 4.15 eV, which decrease upon gamma irradiation ekb.eg.

Table 2: Optical Band Gap Energies and Absorption Features in Lead Phosphate Glasses

| Material/System | Absorption Edge (nm) | Band Gap (eV) | Method of Determination | Notes |

| Undoped Lead Phosphate Glass | ~230-340 | ~4.15 (indirect) | UV-Vis | Strong UV absorption due to Fe impurities and Pb²⁺ researchgate.netekb.egresearchgate.net |

| Pb₂P₂O₇–Nb₂O₅ Glass (P9N1) | ~370 | Not specified | UV-Vis | Absorption edge shifts to higher wavelengths with increasing Nb₂O₅ unesp.br |

| Pb₂P₂O₇–Nb₂O₅ Glass (P4N6) | ~470 | Not specified | UV-Vis | Decreased band gap with increasing Nb₂O₅ unesp.br |

| ZnO-CaO-PbO-P₂O₅ glass (Eu₂O₃ doped) | Varies | 1.90 - 2.30 | UV-Vis | Band gap increases with Eu₂O₃ content mdpi.com |

| Pb₂P₂O₇ compound (in a glass context) | Not specified | 2.08 - 2.166 | Not specified | Mentioned in relation to glass properties dntb.gov.ua |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Local Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for elucidating the local atomic environments within a compound. For lead(II) diphosphate, both ³¹P and ²⁰⁷Pb NMR spectroscopy can provide detailed structural information.

²⁰⁷Pb NMR: Lead has a single NMR-active isotope, ²⁰⁷Pb, which is spin-½ and possesses medium sensitivity. ²⁰⁷Pb NMR is known for its extremely wide chemical shift range, spanning over 11,500 ppm (approximately -5500 to 6000 ppm), making it highly sensitive to changes in the electronic environment around the lead nucleus huji.ac.ilresearchgate.net. This sensitivity allows for the differentiation of lead atoms in various coordination states and bonding environments.

³¹P NMR: Phosphorus-31 (³¹P) NMR is a standard technique for characterizing phosphate and polyphosphate species. The chemical shift and coupling patterns in ³¹P NMR spectra provide information about the connectivity of phosphorus atoms (e.g., terminal vs. bridging) and the nature of their neighboring atoms. For diphosphates, distinct signals are expected for the phosphorus atoms involved in the P-O-P bridge. While specific ³¹P NMR data for lead(II) diphosphate were not found in the provided snippets, studies on mixed-valence iron lead phosphate (FePb₂(P₂O₇)(PO₄)) utilized ³¹P NMR to confirm the presence of phosphate groups, yielding results consistent with other spectroscopic analyses jmaterenvironsci.com.

Table 3: ²⁰⁷Pb NMR Chemical Shifts for Lead Phosphate Compounds (ppm)

| Compound/Material | ²⁰⁷Pb Signal (ppm) | Coordination Environment | Chemical Shift Anisotropy (CSA) | Notes |

| Pb₃(PO₄)₂ (Pb(1)) | ~2881 | 12-fold | Small (~100 ppm wide) | xray.czruhr-uni-bochum.de |

| Pb₃(PO₄)₂ (Pb(2)) | ~2017 | 10-fold | Large (~1000 ppm wide) | xray.czruhr-uni-bochum.de |

| PbCrO₄ (Crocoite) | -2289 (isotropic) | Not specified | Anisotropic | Eigenvalues: δ₁₁=-2720, δ₂₂=-2319, δ₃₃=-1830 mdpi.com |

| General Pb(II) | -5500 to 6000 | Varies | Varies | Extremely wide chemical shift range huji.ac.il |

X-ray Absorption Fine Structure (XAFS) Spectroscopy for Lead Speciation and Coordination

X-ray Absorption Fine Structure (XAFS) spectroscopy, which includes X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), is a powerful element-specific technique used to determine the oxidation state, coordination environment, bond distances, and number of neighboring atoms around a specific element speciation.netlehigh.edu. For lead(II) diphosphate, XAFS can elucidate the local structure around the Pb²⁺ ions.

Application of Linear Combination Fitting (LCF) for Quantitative Speciation

XANES spectroscopy is particularly sensitive to the oxidation state of the absorbing atom. The position of the absorption edge shifts with changes in oxidation state, allowing for the determination of Pb²⁺ versus Pb⁴⁺, for example speciation.net. The shape of the XANES spectrum also provides information about the coordination geometry and the types of ligands surrounding the lead atom speciation.netspectroscopyonline.com. EXAFS, on the other hand, provides more detailed information about the local atomic structure, including the distances to neighboring atoms and their coordination numbers speciation.netlehigh.edu.

Linear Combination Fitting (LCF) is a crucial application of XAFS data for quantitative speciation. In this method, experimental XAFS spectra of a sample are fitted using a linear combination of spectra from known reference compounds. By adjusting the proportions of these reference spectra, LCF can determine the relative abundance of different lead species present in the sample capes.gov.brnih.govlsu.eduacs.orgepa.gov. This technique is valuable for analyzing complex samples like soils or environmental matrices where lead can exist in multiple chemical forms capes.gov.brnih.gov. For example, LCF-XAFS analysis of lead-contaminated soils has successfully quantified pyromorphite (B1263725) and other lead species capes.gov.brnih.gov.

In the context of lead phosphates, XAFS studies on lead binding to various materials have indicated that Pb²⁺ typically coordinates with oxygen atoms, often in a four-coordinate environment with Pb-O distances around 2.50 Å spectroscopyonline.com. While direct XAFS data for Pb₂P₂O₇ is not detailed in the provided snippets, studies on lead speciation in phosphate-amended soils suggest that lead can form ternary complexes involving phosphate, and that XANES-LCF can be used to determine the stoichiometry of such complexes acs.org. The coordination environment of Pb²⁺ in phosphate matrices is generally expected to involve phosphate oxygen atoms, contributing to the observed XAFS features.

Table 4: XAFS Characteristics and Speciation of Lead in Phosphate-Containing Environments

| Technique | Information Obtained | Application to Lead Phosphate | Reference(s) |

| XANES | Oxidation state (e.g., Pb²⁺), Coordination geometry, Ligand type | Confirms Pb²⁺ oxidation state; provides insights into coordination environment with phosphate oxygens. | speciation.netspectroscopyonline.comresearchgate.net |

| EXAFS | Bond distances (e.g., Pb-O, Pb-P), Coordination numbers, Neighboring atom types | Determines Pb-O and potentially Pb-P bond lengths and coordination numbers in lead(II) diphosphate; identifies neighboring atoms. | speciation.netlehigh.edu |

| LCF | Quantitative speciation of Pb species | Identifies and quantifies different lead species in lead phosphate samples or matrices, potentially distinguishing pure diphosphate from other lead-phosphate phases. | speciation.netcapes.gov.brnih.govlsu.eduacs.orgepa.gov |

| General | Pb²⁺ coordination can involve 3-12 ligands; Pb-ligand distances depend on coordination. | Pb²⁺ in lead phosphates likely coordinated by oxygen atoms of phosphate groups. | spectroscopyonline.comlsu.eduresearchgate.net |

Compound Name Table

Lead(2+);diphosphate (Lead(II) diphosphate)

Imaging Techniques for Morphological and Elemental Analysis (e.g., SEM)

Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDX) are indispensable techniques for characterizing the morphological features and elemental composition of materials, including lead diphosphate compounds. SEM provides high-resolution images of a sample's surface topography, revealing details about particle size, shape, and aggregation state. EDX, typically coupled with SEM, analyzes the characteristic X-rays emitted from a sample when bombarded by an electron beam, thereby identifying and quantifying the elemental constituents present.

Morphological Analysis via Scanning Electron Microscopy (SEM)

SEM analysis is crucial for understanding the physical form of lead diphosphate particles. Studies involving lead phosphates and related pyrophosphate materials have revealed a range of morphologies depending on synthesis conditions and specific compositions. For instance, lead phosphate nanoparticles have been characterized with sizes falling within the range of 0.016 to 0.098 µm nih.gov. In other investigations of lead phosphate crystallization within gel systems, small needle-like crystals were observed engj.org. For calcium pyrophosphate phases, which share the diphosphate anion, SEM has shown oval-shaped plates, with one phase exhibiting smaller, thinner, and more agglomerated platelets compared to another researchgate.net. In the context of porous materials, SEM has confirmed the presence of spherical solid and porous microspheres in phosphate-glass composites mdpi.com. These observations highlight the sensitivity of morphology to synthesis parameters and the specific ionic environment.

Table 1: SEM Morphological Observations of Lead Phosphate/Pyrophosphate Related Materials

| Material/Context | Reported Morphology | Particle Size Range | Notes | Reference |

| Lead phosphate nanoparticles | Nanoparticles | 0.016–0.098 µm | Observed in relation to water treatment studies. | nih.gov |

| Lead phosphate in gel systems | Small needle-like crystals | Not specified | Observed within gel matrices. | engj.org |

| Calcium pyrophosphate phases (m-CPPTb) | Oval-shaped plates | Not specified | Agglomerated platelets. | researchgate.net |

| Calcium pyrophosphate phases (u-CPP) | Oval-shaped plates | Up to 4 µm (platelets) | Smaller, thinner, and more agglomerated than m-CPPTb. | researchgate.net |

| Phosphate-glass microspheres | Spherical solid and porous microspheres | Not specified | Pores observed on surface and within the structure. | mdpi.com |

| Various metal pyrophosphates | Crystalline nanoparticles (divalent metals) | Not specified | Morphology influenced by metal ion type and valence. | uu.nl |

Elemental Analysis via Energy-Dispersive X-ray Spectroscopy (EDX)

EDX analysis, performed in conjunction with SEM, is critical for confirming the elemental composition of synthesized or naturally occurring lead diphosphate materials. This technique allows for the identification of key elements such as lead (Pb), phosphorus (P), and oxygen (O), which are fundamental to lead diphosphate compounds. In studies of lead phosphate nanoparticles, EDX has confirmed the presence of Pb-PO₄ structures nih.gov. While direct quantitative EDX data specifically for pure lead diphosphate is not extensively detailed in the provided search results, EDX has been widely employed to verify the elemental makeup of various phosphate and pyrophosphate materials. For instance, in studies of activated carbon composites with iron potassium diphosphate, EDX confirmed the presence of elements like K, Fe, P, O, and C scielo.org.mx. In biomedical contexts, EDX has been used to detect metal contaminants, including lead, in biological samples and to analyze the elemental composition of mineralized structures, often revealing calcium, phosphorus, and oxygen as major components alongside other trace elements nih.govsemanticscholar.org. The ability of EDX to map elemental distribution across a sample surface further enhances its utility in understanding material heterogeneity and phase distribution.

Table 2: Detected Elements in Lead-Related Phosphate/Pyrophosphate Studies via EDX

| Material/Context | Detected Elements (Primary) | Detected Elements (Traces) | Notes | Reference |

| Lead phosphate nanoparticles | Pb, P, O | - | Confirmed the presence of Pb-PO₄ structures. | nih.gov |

| Lead-containing mineralizations | O, Ca, C, P | Zn, Na, Cl, Mg | Analysis of pulp stones; Pb detected in some samples. | semanticscholar.org |

| Activated carbon/KFeP₂O₇ composite | C, O, P, K, Fe | - | Confirmed elemental composition of the composite material. | scielo.org.mx |

| Phosphate-glass microspheres | P, O, Si, Ca, Mg | - | Elemental variations observed between glass and microspheres; specific composition depends on formulation. | mdpi.com |

| General Heavy Metal Contaminants | Various (e.g., Pb) | Various | EDX is a tool for detecting metal contaminants in diverse matrices. | nih.gov |

Compound Name Table:

this compound (Lead diphosphate/pyrophosphate)

Lead phosphate

Lead nitrate (B79036)

Calcium pyrophosphate

Potassium-iron diphosphate

Chemical Reactivity, Sorption Phenomena, and Transformation Mechanisms

Aqueous Phase Reactions and Solubility Equilibria of Lead Phosphates

Lead phosphates, including diphosphate (B83284) species, exhibit limited solubility in aqueous environments, influencing their environmental fate and remediation.

Lead(II) diphosphate (Pb₂P₂O₇) is known to precipitate from aqueous solutions containing lead(II) ions and diphosphate ions. The synthesis of lead pyrophosphate in water under simulated potable drinking water conditions has been demonstrated, indicating its formation is possible under ambient conditions researchgate.net. Lead phosphate (B84403), in general, is described as practically insoluble in water nih.govwikipedia.orgchemicalbook.comnoaa.gov. This low solubility means that lead(II) ions in solution can readily form lead phosphate precipitates, effectively reducing the concentration of dissolved lead. For instance, lead phosphate minerals can control low levels of lead in natural environments due to their limited solubility acs.org. The dissolution of lead-phosphate minerals can be influenced by pH and the presence of other ligands acs.orgrsc.org.

Adsorption and Sorption of Lead(II) Ions by Phosphate-Bearing Materials

Phosphate-bearing materials are frequently investigated for their capacity to adsorb or immobilize lead(II) ions from aqueous solutions. This often involves the formation of lead phosphate precipitates, including diphosphate species, on the surface of the adsorbent.

Numerous studies have evaluated the adsorption of lead(II) ions onto various phosphate-modified materials, reporting significant adsorption capacities. These adsorption processes are often described by isotherm models such as Langmuir and Freundlich.

| Adsorbent Material | Isotherm Model | Max. Adsorption Capacity (q_m or Q₀) | Constant (K_L or K_F) | n (Freundlich) | Reference |

| Nano Tricalcium Phosphate (TCP) | Langmuir | 4761.90 mg/g | 0.02 L/mg | - | uliege.be |

| Nano Tricalcium Phosphate (TCP) | Freundlich | 1214.39 mg/g | 4.69 | - | uliege.be |

| Activated Phosphate (AP) | Langmuir | 155.04 mg/g | - | - | nih.gov |

| Natural Phosphate (NP) | Langmuir | 115.34 mg/g | - | - | nih.gov |

| P & O-doped Activated Carbon | Langmuir | 54.64 mg/g | - | - | bohrium.com |

| Honey-derived Biochar (HHTB) | Langmuir | 107.17 mg/g | - | - | mdpi.com |

| PE Microplastics (48 μm) | Langmuir | 78.74 mg/g | - | - | nih.gov |

These high capacities suggest that mechanisms such as surface precipitation, complexation, and ion exchange are involved in the removal of lead(II) ions.

The kinetics of lead(II) ion adsorption onto phosphate-bearing materials are frequently analyzed using pseudo-first-order and pseudo-second-order models. The pseudo-second-order model generally provides a better fit to the experimental data, indicating that chemisorption, involving chemical bonding between lead(II) ions and the adsorbent surface, is often the rate-limiting step uliege.bebohrium.comnih.govfrontiersin.orgacademicjournals.orgresearchgate.netisdsnet.comnih.gov.

| Adsorbent Material | Best Fit Kinetic Model | Rate Constant (k₂) | Reference |

| MCSAC (Coconut Shell Activated Carbon) | Pseudo-second order | 5.77 x 10⁻³ g/mg min | researchgate.net |

| Titanium Pyrophosphate | Pseudo-second order | 1.8 x 10⁻³ g mg min⁻¹ | nih.gov |

Thermodynamic studies provide insight into the spontaneity and energy changes associated with lead(II) adsorption. The parameters ΔG° (Gibbs free energy), ΔH° (enthalpy change), and ΔS° (entropy change) are commonly evaluated.

| Adsorbent Material | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) | Process Nature | Reference |

| Nano Tricalcium Phosphate (TCP) | Negative (Spontaneous, not quantified) | +4.14 | +92.98 | Endothermic, Spontaneous | uliege.be |

| Phosphate-modified Kaolinite | Negative (Spontaneous) | +11.8 to +24.8 | Positive | Endothermic, Spontaneous | researchgate.net |

| Activated Carbon (Tamarind Wood) | -2.98 to -12.34 (at 10-50°C) | +36.85 | +140.92 | Endothermic, Spontaneous | journals.co.za |

| MCSAC (Coconut Shell Activated Carbon) | -22.462 | -25.142 | -8.131 | Exothermic, Spontaneous | researchgate.net |

| Coconut/Palm Tree Activated Carbon | Positive (Non-spontaneous, contradicts others) | ~+20.9 | Positive | Endothermic, Non-spontaneous | bioline.org.br |

| Phosphate-modified Kaolinite | Negative (Spontaneous) | Positive | Positive | Endothermic, Spontaneous | nih.gov |

The thermodynamic data often indicate that lead(II) adsorption onto phosphate-bearing materials is a spontaneous process. The endothermic nature (positive ΔH°) observed in several studies suggests that higher temperatures may favor adsorption, potentially due to increased mobility or surface activation. The positive ΔS° values are consistent with increased randomness at the solid-liquid interface during adsorption.

Compound List:

Lead(II) diphosphate (Lead pyrophosphate)

Lead(II) phosphate (Lead phosphate)

Lead(II) ions (Pb²⁺)

Phosphate ions (PO₄³⁻)

Diphosphate ions (P₂O₇⁴⁻)

Heterogeneous Reactions at Solid-Liquid Interfaces

Lead(II) diphosphate is characterized by its limited solubility in aqueous environments, a property that significantly influences its behavior in heterogeneous systems.

Solubility and Precipitation Behavior: Lead(II) diphosphate (Pb₂P₂O₇) is classified as sparingly soluble or insoluble in water wikipedia.orgnih.govchemicalbook.comnoaa.govnih.gov. Reported solubility values in water at 20°C are approximately 1.35×10⁻⁴ g/L or 0.14 mg/L nih.gov. The compound exhibits a molar mass of approximately 588.34 g/mol webqc.orgwebqc.org. In contrast to its low aqueous solubility, lead(II) diphosphate readily dissolves in strong acidic solutions, such as nitric acid, and in fused alkali metal hydroxides wikipedia.orgnih.govchemicalbook.comnoaa.gov. It is, however, insoluble in alcohol wikipedia.orgnih.gov.

In aqueous solutions containing lead(II) ions (Pb²⁺), the presence of phosphate (PO₄³⁻) or diphosphate (P₂O₇⁴⁻) anions can lead to the formation of insoluble lead phosphate precipitates brainly.commdpi.com. The general precipitation reaction for lead(II) phosphate is often represented as 3Pb²⁺(aq) + 2PO₄³⁻(aq) → Pb₃(PO₄)₂(s) brainly.com. Phosphate ions are known to significantly enhance the removal of lead from solution, often achieving over 99.9% precipitation and thereby reducing the concentration of free Pb²⁺ ions mdpi.com. This process can effectively prevent the formation of other lead-containing minerals, such as lead sulfates or carbonates mdpi.com. Lead pyrophosphate (Pb₂P₂O₇) itself has been observed to form under simulated drinking water conditions researchgate.net. Furthermore, materials modified with phosphate, including phosphate-tailored biochar composites, demonstrate efficacy in scavenging Pb(II) by forming various lead phosphate precipitates, such as lead pyrophosphate hnu.edu.cnresearchgate.nethnu.edu.cn.

Interactions with Other Ions and Surfaces: The interactions of lead phosphate minerals, including lead pyrophosphate, at solid-liquid interfaces are complex and influenced by various chemical species researchgate.netacs.org. Phosphate ions can facilitate the immobilization of lead on mineral surfaces, such as goethite (an iron oxyhydroxide), through the formation of ternary surface complexes or via surface precipitation mechanisms researchgate.netacs.org. This enhancement is attributed to electrostatic synergy and the development of Pb-PO₄ ternary structures acs.org.

Data Table: Solubility of Lead(II) Diphosphate

| Solvent/Condition | Solubility | Reference(s) |

| Water (20°C) | Sparingly soluble / Insoluble | wikipedia.orgnih.govchemicalbook.comnoaa.govnih.gov |

| Water (20°C) | 1.35×10⁻⁴ g/L | |

| Water (20°C) | 0.14 mg/L | nih.gov |

| Nitric Acid | Soluble | wikipedia.orgnih.govchemicalbook.comnoaa.gov |

| Fused Alkali Hydroxides | Soluble | wikipedia.orgnih.govchemicalbook.comnoaa.gov |

| Alcohol | Insoluble | wikipedia.orgnih.gov |

Thermal Decomposition Pathways of Lead Phosphates

When exposed to elevated temperatures, lead phosphates undergo thermal decomposition, a process that yields specific products and characteristics.

Decomposition Products and Characteristics: Upon heating, lead phosphates are known to decompose, a process that releases highly toxic fumes containing lead (Pb) and phosphorus oxides (POx) wikipedia.orgnih.govchemicalbook.com. While detailed specific decomposition pathways for lead(II) diphosphate (Pb₂P₂O₇) were not extensively documented in the reviewed literature, general lead phosphates are recognized to break down when subjected to heat wikipedia.orgnih.govchemicalbook.com.

Studies on analogous pyrophosphate compounds, such as manganese and zinc pyrophosphates, have indicated complex thermal behaviors, including dehydration and phase transformations occurring at distinct temperatures researchgate.netresearchgate.net. For instance, manganese hydrogen phosphate monohydrate (MnHPO₄·H₂O) decomposes to form manganese pyrophosphate (Mn₂P₂O₇) researchgate.net, and zinc pyrophosphate tetrahydrate (Zn₄(P₂O₇)₂·10H₂O) undergoes decomposition to α-Zn₂P₂O₇ and subsequently β-Zn₂P₂O₇ researchgate.net. However, direct experimental data detailing the specific thermal decomposition pathways, intermediate products, or precise decomposition temperatures for lead(II) diphosphate were not found within the provided search results. It is noted, however, that lead pyrophosphate flux can be generated from the thermal decomposition of lead hydrogen phosphate (PbHPO₄) mendeley.com.

Data Table: Key Properties of Lead(II) Diphosphate

| Property | Value | Reference(s) |

| Molar Mass | ~588.34 g/mol | webqc.orgwebqc.org |

| Physical Form | White powder/crystals | wikipedia.orgnih.govnih.gov |

| Decomposition | Emits toxic fumes (Pb, POx) | wikipedia.orgnih.govchemicalbook.com |

Compound Name Table

| Common Name | Chemical Formula | Synonyms/Related Terms |

| Lead(II) Diphosphate | Pb₂P₂O₇ | Lead diphosphate, Lead pyrophosphate |

| Lead(II) Phosphate | Pb₃(PO₄)₂ | Lead phosphate |

Theoretical and Computational Chemistry Studies of Lead 2+ ;diphosphate

Quantum Mechanical Investigations (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a widely employed quantum mechanical method for calculating the electronic structure of materials, enabling predictions regarding their properties.

DFT calculations are crucial for understanding the electronic band structures, which dictate a material's conductivity and optical absorption characteristics. For lead pyrophosphate (Pb₂P₂O₇), direct, detailed DFT studies on its electronic band structure are limited in the literature. However, studies on related pyrophosphate compounds provide a framework for understanding such investigations. For instance, comprehensive DFT investigations on various pyrophosphate crystals (A₂M(H₂P₂O₇)₂•2H₂O) have explored their electronic structures and optical properties, including the calculation of refractive indices and energy loss functions mdpi.comosti.gov. These studies reveal a complex interplay of different elements influencing the electronic characteristics, leading to metallic, semi-metallic, or semiconducting behaviors osti.gov.

Investigations into copper pyrophosphate (Cu₂P₂O₇) using DFT, often augmented with on-site Coulomb corrections (DFT+U), have successfully predicted band gaps that correlate well with experimental optical measurements. For example, the band gap for copper pyrophosphate dihydrate was calculated to be 2.34 eV using DFT/PBE+U, aligning with experimental UV-Vis spectroscopy nih.gov. Other studies on copper pyrophosphate have reported band gaps around 1.66 eV and 3.966 eV depending on the phase and computational method employed researchgate.net. These findings highlight the importance of the chosen functional and inclusion of electron correlation effects for accurate band gap prediction in pyrophosphate materials. While specific band gap values for lead pyrophosphate are not extensively reported, DFT methods are established for characterizing such properties in related materials.

DFT calculations can also assess the stability and reactivity of compounds by analyzing their atomic structure, bonding, and energy landscapes. For lead pyrophosphate (Pb₂P₂O₇), DFT calculations of atomic coordinates have been performed, revealing minor differences compared to experimental X-ray refinements, particularly in the orientation of the pyrophosphate units aps.org. These calculations suggest that the electronic structure is not significantly altered by these structural variations aps.org.

Studies on lead phosphate (B84403) oxo apatite have utilized first-principles defect calculations to investigate defect chemistry and thermodynamic phase stability chemrxiv.org. Furthermore, conceptual DFT approaches are used to determine global reactivity descriptors, such as HOMO-LUMO gaps, which are indicative of molecular stability and chemical reactivity ajchem-a.comnih.gov. These methods are instrumental in predicting how a molecule might interact with other species or undergo transformations. Thermochemical properties and free-energy calculations using DFT are also employed to understand reaction pathways and stability in various chemical contexts acs.org.

A model based on the structural disproportionation of pyrophosphate ions has been proposed to explain observations in lead pyrophosphate glass, providing a theoretical basis for its formation and behavior researchgate.net.

Molecular Dynamics Simulations for Structural Dynamics

Molecular Dynamics (MD) simulations are powerful tools for studying the time-dependent behavior and structural dynamics of materials. While direct MD simulations focusing on the structural dynamics of lead pyrophosphate (Pb₂P₂O₇) are not extensively documented, MD has been applied to other pyrophosphate-containing systems. For instance, MD simulations have been used to investigate the structure of zinc-sodium pyrophosphate glasses, analyzing the distribution of phosphate species and the role of cations capes.gov.br. In biological contexts, MD simulations have been employed to study the dynamics of pyrophosphate ion release in enzymes plos.org. These studies demonstrate the utility of MD for understanding the dynamic aspects of pyrophosphate-containing materials and systems.

Computational Modeling of Lead(II) Phosphate Formation and Transformation in Environmental Systems

Computational modeling plays a significant role in understanding the fate and transformation of lead compounds, including lead phosphates, in environmental contexts. Studies employing DFT and other modeling techniques have investigated lead immobilization on mineral surfaces, a process relevant to lead phosphate formation. For example, DFT calculations have been used to validate experimental findings on phosphate-induced lead immobilization on goethite, providing insights into the formation of ternary lead-phosphate surface complexes and precipitation mechanisms nih.govacs.orgdiva-portal.org. These studies help elucidate how lead and phosphate interact in environmental matrices, influencing lead's mobility and bioavailability.

Theoretical equilibrium solubility modeling is also utilized to predict lead release from passivation scales in water supply systems, offering a computational approach to understanding lead speciation and behavior in aqueous environments nih.gov. Research into lead phosphate glass formation also utilizes theoretical modeling to explain observed properties researchgate.net.

Development of Predictive Models for Material Behavior

The development of predictive models is essential for forecasting material performance and behavior under various conditions. While specific predictive models tailored for lead pyrophosphate are not prominently featured in the literature, the broader field of materials informatics and predictive modeling is actively developing tools for various materials. For example, predictive modeling is being applied to biodegradable materials to forecast decomposition rates and interactions materials.zone, and to identify lead service lines in water systems mass.govblueconduit.com. In the context of battery materials, theoretical studies using DFT are contributing to the improvement of predictive models for pyrophosphate cathode materials researchgate.net. These advancements in predictive modeling, though not directly focused on lead pyrophosphate, indicate the growing capability of computational approaches to forecast material behavior.

Compound List:

Lead Pyrophosphate (Pb₂P₂O₇)

Lead Phosphate (Pb₃(PO₄)₂)

Lead Phosphate Oxo Apatite (Pb₁₀(PO₄)₆O)

Copper Pyrophosphate Dihydrate (CuPPD)

Copper Pyrophosphate (Cu₂P₂O₇)

Lithium Copper Pyrophosphate (Li₂CuP₂O₇)

Zinc Sodium Pyrophosphate Glass

Potassium Pyrophosphates (various A₂M(H₂P₂O₇)₂•2H₂O)

Lead Phosphate Glass

Lead(II) Phosphate

Lead(II) Orthophosphate

Advanced Functional Applications of Lead 2+ ;diphosphate in Materials Science

Energy Storage and Conversion Technologies

The development of efficient and stable energy storage solutions is critical for advancing technologies from portable electronics to electric vehicles. Lead compounds have historically been central to battery technology, and modern research continues to explore their roles in advanced battery chemistries.

Role in Lithium Iron Phosphate (B84403) Batteries for Performance Enhancement

Lithium iron phosphate (LFP or LiFePO4) batteries are a significant segment of the lithium-ion battery market, recognized for their safety, long cycle life, and thermal stability. aichelin.at The performance of LFP batteries is intrinsically linked to the properties of their cathode material. The modification of these materials through methods like doping or coating is a common strategy to overcome limitations such as low intrinsic electronic conductivity and lithium-ion diffusivity. nih.gov

Table 1: Comparison of LFP Battery Characteristics with and without Performance-Enhancing Additives

| Characteristic | Standard LFP Cathode | Modified/Doped LFP Cathode |

|---|---|---|

| Structural Stability | Good, but can suffer from active material loss over many cycles. nih.gov | Enhanced, leading to improved longevity and cycle life. nih.gov |

| Conductivity | Inherently low, limiting high-rate performance. nih.gov | Improved intrinsic conductivity. nih.gov |

| Rate Performance | Can be limited, with polarization causing capacity loss. nih.gov | Significantly improved discharge capacity at high currents. nih.gov |

| Safety & Longevity | High inherent safety and long life. aichelin.at | Further enhanced performance and stability. |

Protective Coatings and Corrosion Inhibition

The ability of a material to prevent or inhibit corrosion is vital for extending the lifespan and ensuring the safety of metallic infrastructure. Lead phosphates play a crucial role in this area, particularly in the passivation of lead surfaces.

Formation of Protective Scales in Water Systems

In municipal water distribution systems, the presence of lead pipes (B44673) or components poses a health risk due to the potential for lead to leach into the water. One of the most effective methods for mitigating this is the addition of orthophosphate to the water supply. This treatment promotes the formation of a protective, passivating layer of lead phosphate scale on the interior surfaces of the pipes.

The mechanism involves the reaction of orthophosphate ions in the water with lead ions from the pipe surface, resulting in the precipitation of highly insoluble lead phosphate compounds. This process effectively sequesters the lead, preventing it from dissolving into the drinking water. The dominant mineral formed is often hydroxypyromorphite (Pb₅(PO₄)₃OH), which is a very stable and insoluble lead phosphate mineral. Studies have shown that this method can significantly reduce lead concentrations in water. However, the effectiveness can be dependent on various water quality parameters, and in some cases, the protective layer may form as a more vulnerable amorphous barrier rather than a crystalline scale. optica.orgwindows.net

Table 2: Research Findings on Lead Phosphate Scale Formation

| Study Focus | Key Findings | Reference |

|---|---|---|

| Mechanism of Protection | The accepted theory is the formation of low-solubility Pb(II)–orthophosphate solids that bind lead to pipe scales. | optica.org |

| Scale Composition | In some systems using blended phosphates, a porous amorphous layer rich in aluminum, calcium, phosphorus, and lead was observed instead of crystalline lead-orthophosphate solids. | optica.orgwindows.net |

| Influencing Factors | The specific lead phosphate mineral that forms and its stability are influenced by factors such as pH and the phosphate-to-lead molar ratio. | |

| Effectiveness | Enhanced orthophosphate levels have been shown to effectively reduce lead leaching by forming these protective scales. |

Pigments and Optoelectronic Materials

Lead compounds have a long history of use as pigments due to their opacity and color properties. More recently, lead-based materials have become central to the development of high-performance optoelectronic devices.

Lead(2+);diphosphate (B83284) has been used as a white pigment, identified as CI Pigment White 30. nih.gov Its properties contribute to the opacity of paints and coatings. In the broader field of optoelectronics, lead-based materials, particularly lead-halide perovskites, have shown exceptional properties for applications like solar cells and light-emitting diodes (LEDs). acs.org These materials exhibit high optical absorption, tunable band structures, and long carrier diffusion lengths, making them highly efficient. acs.orgresearchgate.net

Luminescent Properties of Diphosphate Phosphors

Phosphors are materials that exhibit luminescence, emitting light when excited by energy such as UV radiation. wikipedia.org The host material plays a critical role in the luminescent properties of the phosphor. Lead phosphate glasses have been identified as an attractive host matrix for rare-earth ions for optical applications. aip.org They can accommodate a high concentration of these ions while remaining amorphous and are transparent over a broad spectral range. aip.org

When lead phosphate glass is doped with rare-earth ions like Terbium (Tb³⁺) or Dysprosium (Dy³⁺), it exhibits distinct luminescent properties under UV excitation.

Terbium-doped lead phosphate: Emits blue and green light. The ratio of green to blue intensity can be controlled by varying the concentration of Tb³⁺ ions, which affects the energy transfer interactions between them. aip.org

Dysprosium-doped lead phosphate: Shows two primary emission bands, a blue emission (around 483 nm) and a yellow emission (around 575 nm). researchgate.net

These properties make rare-earth-doped lead phosphate materials candidates for use in solid-state lighting applications, such as phosphors for white LEDs. optica.org

Table 3: Luminescent Properties of Doped Lead Phosphate Glasses

| Dopant Ion | Host Matrix | Excitation | Emission Bands | Application Potential | Reference |

|---|---|---|---|---|---|

| Terbium (Tb³⁺) | Lead Phosphate Glass | UV (e.g., 350 nm) | Blue (~414, 437 nm) and Green (~543 nm) | Optical materials, Phosphors | aip.org |

| Dysprosium (Dy³⁺) | Lead Phosphate Glass | UV | Blue (~483 nm) and Yellow (~575 nm) | Phosphors for white LEDs | researchgate.net |

Catalysis and Photocatalysis

Catalysis is a process where a substance—the catalyst—increases the rate of a chemical reaction without being consumed itself. Photocatalysis is a specific type where the catalyst is activated by absorbing light.

While research into the catalytic properties of lead(2+);diphosphate itself is limited, studies on related lead compounds demonstrate their potential. For instance, various lead(II) coordination complexes have been shown to act as effective heterogeneous catalysts for specific organic reactions, such as the cyanosilylation of aldehydes. rsc.org These catalysts can be recycled multiple times without a significant loss of activity. rsc.org Additionally, the catalytic activity of certain enzymes can be induced by the presence of lead(II) ions. acs.org

In the field of photocatalysis, lead-based materials have attracted significant attention. Specifically, lead-halide perovskites have emerged as highly efficient and cost-effective photocatalysts for driving various chemical transformations, including carbon-carbon bond formation, under visible light. choise-efrc.orgosti.gov These materials possess excellent photophysical properties that make them effective for converting light energy into chemical energy. researchgate.net Although lead-halide perovskites show great promise, the photocatalytic activity of this compound is not a prominent area of research in the current scientific literature.

Gas Sensing Devices for Selective Detection

The development of efficient and highly selective gas sensors is crucial for environmental monitoring and industrial safety. Conventional resistive sensors often struggle with selectivity, which can impede the timely and accurate detection of specific gases like hydrogen sulfide (B99878) (H₂S), a colorless and toxic gas. Recent research has focused on materials that can overcome these limitations, with lead phosphate emerging as a promising candidate for targeted H₂S detection. nih.gov

Researchers have developed gas sensors based on lead phosphate, specifically using lead(II) phosphate (Pb₃(PO₄)₂) nanorods, to achieve exceptional selectivity for hydrogen sulfide. nih.govzjxu.edu.cn These sensors are designed to operate effectively under ambient conditions, which is a significant advantage for practical applications. nih.gov The high selectivity is a key feature, enabling the sensor to detect H₂S without significant interference from other gases. nih.gov

The sensing mechanism is rooted in the strong and specific chemical affinity between lead ions (Pb²⁺) and the sulfur atom in the H₂S molecule. researchgate.net When the lead phosphate nanorods are exposed to H₂S, a reaction occurs at the surface. This interaction leads to the formation of lead sulfide (PbS). researchgate.net This chemical transformation alters the electrical properties of the sensing material. The sensor measures this change, typically a change in resistance, to determine the concentration of H₂S gas. nih.gov The process is based on the direct chemical reaction between the sensing material and the target gas, which accounts for the high specificity. The findings demonstrate that this approach allows for the development of high-performance phosphate-based gas sensors. nih.gov

Table 1: Performance Characteristics of Lead Phosphate-Based H₂S Sensors

This table summarizes the key operational and performance features of H₂S gas sensors utilizing lead phosphate materials as described in the research findings.

| Feature | Description | Reference |

| Sensing Material | Lead(II) Phosphate (Pb₃(PO₄)₂) Nanorods | nih.govzjxu.edu.cn |

| Target Gas | Hydrogen Sulfide (H₂S) | nih.gov |

| Key Advantage | High selectivity, eliminating interference effects from other gases. | nih.gov |

| Operating Conditions | Effective under ambient environmental conditions. | nih.gov |

| Sensing Principle | The sensor's resistance changes due to the chemical reaction between Pb₃(PO₄)₂ and H₂S. | nih.gov |

Polymer Stabilization

Polymers, particularly chlorinated polymers like polyvinyl chloride (PVC), are susceptible to degradation when exposed to heat and ultraviolet (UV) light. uptti.ac.innih.gov This degradation can lead to discoloration, loss of mechanical strength, and reduced lifespan. To counteract these effects, stabilizers are added to the polymer matrix. Lead compounds, specifically basic lead phosphites, are utilized as effective stabilizers. cjspvc.comleadoxidemachine.com

Dibasic lead phosphite (B83602) is a prominent heat and light stabilizer used in the formulation of both rigid and flexible PVC products. suryadevara.cosinochlorine.comartichemical.net It is particularly crucial for items intended for outdoor use, such as window profiles, pipes, and wire and cable insulation, where exposure to weathering is constant. cjspvc.comleadoxidemachine.com

The stabilization mechanism of dibasic lead phosphite in PVC is multifaceted. Polyvinyl chloride is inherently unstable to heat and light, which can trigger a dehydrochlorination process, releasing hydrogen chloride (HCl) and forming polyene structures that cause discoloration. uptti.ac.innih.gov The presence of oxygen can accelerate these degradation reactions. uptti.ac.in

Dibasic lead phosphite provides stability through several actions:

Acid Scavenging : It effectively neutralizes the hydrogen chloride (HCl) released during the initial stages of PVC degradation. The basic lead component reacts to form stable lead chloride, preventing the autocatalytic breakdown of the polymer. cjspvc.com

Antioxidant Effect : The phosphite group within the compound is believed to exert an antioxidant effect. cjspvc.com This action counters the harmful impact of atmospheric oxygen, which can participate in and accelerate thermal degradation chain reactions. uptti.ac.incjspvc.com

UV Shielding : The compound contributes to weatherability and acts as a UV stabilizer, protecting the polymer from degradation initiated by ultraviolet radiation. cjspvc.comleadoxidemachine.com

For enhanced performance, dibasic lead phosphite is often used in conjunction with other lead-based stabilizers like tribasic lead sulfate (B86663) and lead stearate. cjspvc.com While its ability to absorb HCl may be less than that of tribasic lead sulfate, its excellent weather-resistance makes it a vital component in stabilizer packages for durable PVC applications. cjspvc.com

Table 2: Typical Composition of Dibasic Lead Phosphite Stabilizer

This table outlines the typical chemical composition and physical properties of commercial-grade dibasic lead phosphite used for polymer stabilization, based on industry standards.

| Property | Specification | Reference |

| Molecular Formula | 2PbO·PbHPO₃·½H₂O | cjspvc.com |

| Appearance | White or yellowish powder | leadoxidemachine.comartichemical.net |

| Lead (Pb) Content | 89 - 91 % | cjspvc.com |

| Phosphorous Acid (H₃PO₃) Content | 10 - 12 % | cjspvc.com |

| Heat Loss | ≤ 0.4 % | cjspvc.com |

| Sieve Residue (75µm) | ≤ 0.4 % | cjspvc.com |

Environmental Research and Remediation Applications of Lead 2+ ;diphosphate

Immobilization and Stabilization of Lead Contaminants

Phosphate-based amendments are a cornerstone of in situ remediation for lead-contaminated sites. These amendments function by increasing the concentration of phosphate (B84403) ions in the soil or water, which then react with dissolved lead ions (Pb²⁺) to form highly insoluble lead phosphate minerals. This process effectively sequesters lead, preventing its uptake by plants, leaching into groundwater, or ingestion by organisms.

Conversion of Soluble Lead to Insoluble Lead Phosphates (e.g., Pyromorphite)

Diphosphate (B83284), and more commonly, orthophosphate ions derived from various phosphate sources, react with soluble lead to form stable lead phosphate minerals. The most widely recognized and stable end-product of this reaction is pyromorphite (B1263725), a lead chlorophosphate with the general formula Pb₅(PO₄)₃X, where X can be Cl⁻, OH⁻, F⁻, or Br⁻. Chloropyromorphite (Pb₅(PO₄)₃Cl) is particularly prevalent due to the common presence of chloride in environmental matrices geologyscience.comosti.govmdpi.commdpi.commdpi.com.

Lead(2+);diphosphate (lead pyrophosphate) itself is a lead phosphate compound nih.govwikipedia.orgamericanelements.com. While its direct role as a precipitating agent is acknowledged, its primary contribution to remediation often lies in its potential to hydrolyze or dissociate, releasing orthophosphate ions that then drive the formation of more stable mineral phases like pyromorphite osti.govresearchgate.netnih.gov. Studies have shown that lead phosphates, including pyromorphite, exhibit very low solubility constants (e.g., Ksp ≈ 10⁻²⁵) mdpi.comtandfonline.com, making them highly effective in immobilizing lead under a wide range of environmental conditions mdpi.com. Other lead phosphate minerals like lead(II) phosphate (Pb₃(PO₄)₂) and lead hydrogen phosphate (PbHPO₄) can also form nih.govrsc.orgtandfonline.com.